N-allyl-2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c1-2-7-18-15(22)9-20-14(10-21)8-19-16(20)23-11-12-3-5-13(17)6-4-12/h2-6,8,21H,1,7,9-11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBSFJHWPFNAHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-allyl-2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 392.4 g/mol. The presence of a fluorine atom in the benzyl group is noteworthy as it can significantly influence the compound's biological activity and chemical properties .
Research indicates that compounds with similar structures exhibit diverse biological activities, primarily through interactions with various biological targets such as receptors and enzymes. The specific mechanisms by which this compound may exert its effects include:
- Enzyme Inhibition : Similar imidazole derivatives have shown potential as inhibitors for several enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurodegenerative diseases .
- Antimicrobial Activity : Compounds within this structural class have demonstrated antimicrobial properties, suggesting potential applications in treating infections .
Anticonvulsant Properties
A study investigating the anticonvulsant activity of related imidazole derivatives found that certain compounds exhibited significant protective effects against seizures induced by maximal electroshock. While specific data on this compound is limited, its structural analogs indicate potential efficacy in this area .
Cytotoxic Effects
Research on structurally similar imidazole compounds has revealed cytotoxic effects against various cancer cell lines, including glioma (C6) and liver (HepG2). These findings suggest that this compound could also possess anticancer properties, warranting further investigation into its mechanism of action and therapeutic potential .
Case Studies and Research Findings
Q & A
Q. Purity validation :
- HPLC : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (>95%).
- Elemental analysis : Compare experimental vs. calculated C, H, N, S values to confirm stoichiometry .
- 1H/13C NMR : Key peaks include δ 4.5–5.2 ppm (allyl protons), δ 7.3–7.5 ppm (4-fluorobenzyl aromatic protons), and δ 170–175 ppm (acetamide carbonyl) .
Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?
Answer:
- IR spectroscopy : Identify functional groups (e.g., S-H stretch at ~2550 cm⁻¹, C=O at ~1650 cm⁻¹) .
- NMR : 2D techniques (COSY, HSQC) resolve overlapping signals, particularly for imidazole and thioether linkages .
- X-ray crystallography : Use SHELX software for structure refinement. Key challenges include resolving disorder in the allyl group; high-resolution data (≤1.0 Å) and TWIN commands in SHELXL mitigate this .
Basic: Which in vitro assays are recommended for preliminary biological screening?
Answer:
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion as readouts .
Advanced: How can regioselectivity challenges during imidazole functionalization be addressed?
Answer:
- Protecting groups : Use Boc (tert-butoxycarbonyl) to block the N1 position of imidazole, ensuring thioether formation occurs at C2 .
- Catalytic control : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-thioether linkage without side reactions .
- Kinetic monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) to optimize reaction time and temperature .
Advanced: How should researchers resolve contradictions in bioactivity data across assays?
Answer:
- Assay validation : Replicate experiments under standardized conditions (e.g., pH, temperature, cell passage number).
- Compound stability : Assess degradation via LC-MS over 24–72 hours; use fresh DMSO stocks to avoid solvent-induced artifacts .
- Target specificity : Perform counter-screens against unrelated enzymes/cell lines to confirm selectivity .
Advanced: What strategies optimize metabolic stability in preclinical studies?
Answer:
- Liver microsome assays : Incubate with rat/human liver microsomes; quantify parent compound depletion via LC-MS/MS .
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the benzyl ring to reduce CYP450-mediated oxidation .
- Prodrug design : Mask the hydroxymethyl group as an ester to enhance plasma stability .
Advanced: How can molecular docking predict binding modes to biological targets?
Answer:
- Target selection : Prioritize kinases (e.g., EGFR) or proteases based on structural homology to known imidazole-acetamide inhibitors .
- Docking software : Use AutoDock Vina with flexible ligand settings; validate poses via MD simulations (AMBER/NAMD) .
- Experimental validation : Compare docking scores with IC₅₀ values from enzyme assays to refine models .
Advanced: What crystallographic challenges arise for this compound, and how are they solved?
Answer:
- Disorder issues : The allyl group may exhibit positional disorder. Mitigate by collecting data at low temperature (100 K) and using restraints in SHELXL .
- Twinned crystals : Test for twinning via PLATON; apply TWIN commands during refinement .
- Data resolution : Use synchrotron radiation (λ = 0.7–1.0 Å) to achieve ≤0.9 Å resolution for accurate electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
